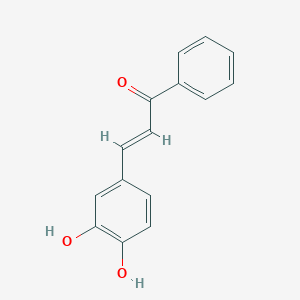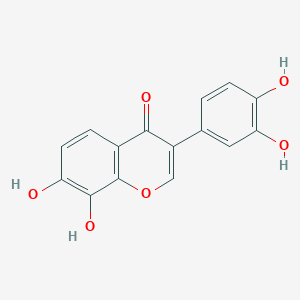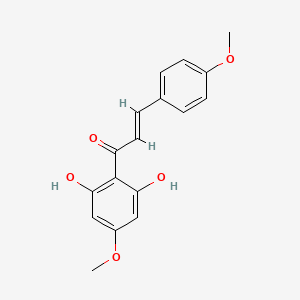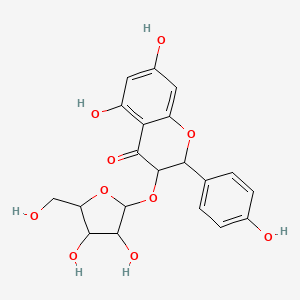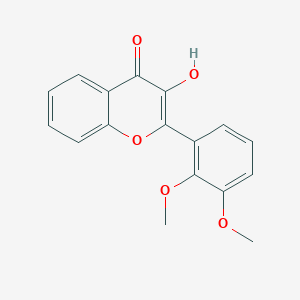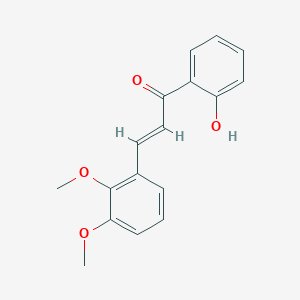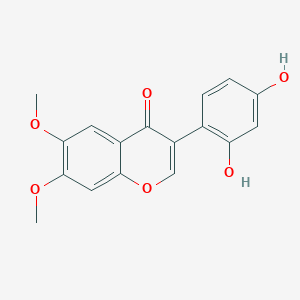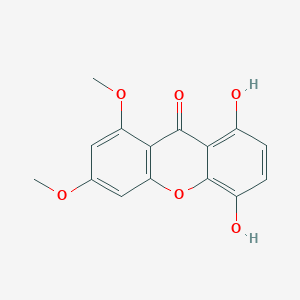
Aceritannin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Aceritannin can be synthesized through the esterification of 1,5-anhydro-D-glucitol with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through crystallization or chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly the leaves of Acer tataricum subsp. ginnala. The leaves are dried, powdered, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using techniques such as liquid-liquid extraction, column chromatography, and recrystallization .
化学反应分析
Types of Reactions: Aceritannin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of reduced phenolic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic compounds.
Substitution: Alkylated or acylated derivatives of this compound.
科学研究应用
Aceritannin has a wide range of scientific research applications:
作用机制
Aceritannin exerts its effects primarily through the activation of the Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant genes such as HO-1 and NQO1. Additionally, this compound inhibits the Keap1 protein, which normally suppresses Nrf2 activity. This dual action results in enhanced cellular antioxidant capacity and protection against oxidative damage .
相似化合物的比较
Ellagitannins: These are another class of hydrolyzable tannins with similar antioxidant and anticancer properties.
Uniqueness: this compound is unique due to its specific structure, which includes a 1,5-anhydro-D-glucitol core esterified with gallic acid residues. This structure imparts distinct biological activities, particularly its potent activation of the Nrf2/HO-1 signaling pathway, which is not as pronounced in other similar compounds .
属性
CAS 编号 |
76746-56-0 |
|---|---|
分子式 |
C20H20O13 |
分子量 |
468.37 |
同义词 |
Aceritannin |
产品来源 |
United States |
Q1: What is the key finding of the research regarding the structure of Aceritannin?
A1: The research focuses on identifying the location of two galloyl groups within the this compound molecule. [] While the complete structure might not be fully elucidated in this specific paper, this finding represents a significant step towards understanding the complete chemical structure of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


